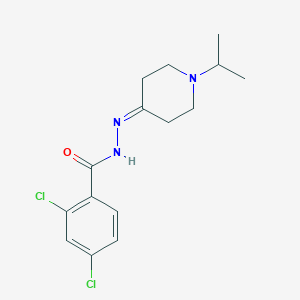![molecular formula C13H18ClN3OS B449466 1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B449466.png)
1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-morpholinyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with substituted chlorophenyl groups.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.
N-(3-chlorophenyl)-N’-[2-(4-piperidinyl)ethyl]thiourea: Similar structure but with a piperidinyl group instead of morpholinyl.
N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea: Similar structure but with a 4-chlorophenyl group instead of 3-chlorophenyl.
Uniqueness
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group enhances its solubility and bioavailability, while the thiourea moiety contributes to its reactivity and potential therapeutic effects.
特性
分子式 |
C13H18ClN3OS |
|---|---|
分子量 |
299.82g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
InChIキー |
WWMQKYLDVZTOBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Cl |
正規SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449383.png)

![N-{4-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449386.png)
![Ethyl cyano[(4-{4-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzyl}phenyl)hydrazono]acetate](/img/structure/B449387.png)
![ethyl (4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449388.png)
![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449390.png)
![2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449392.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-ethoxyanilino)butanohydrazide](/img/structure/B449394.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]heptanehydrazide](/img/structure/B449395.png)
![2-(2,4-dimethylanilino)-N'-[1-(2-naphthyl)ethylidene]propanohydrazide](/img/structure/B449396.png)
![2,2,2-TRIFLUORO-N~1~-{4-[1-((E)-2-{7-OXO-7-[2-((E)-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYLIDENE)HYDRAZINO]HEPTANOYL}HYDRAZONO)ETHYL]PHENYL}ACETAMIDE](/img/structure/B449397.png)

![N'-{[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-methyl-3-furohydrazide](/img/structure/B449407.png)
![N-(2,4-dimethylphenyl)-2-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-2-oxoacetamide](/img/structure/B449408.png)
